N,N'-naphthalene-1,5-diylbis(4-chlorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorobenzamide groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE typically involves multiple steps:
Formation of 4-chlorobenzamide: This can be achieved by reacting 4-chlorobenzoic acid with ammonia or an amine under suitable conditions.
Naphthalene Derivative Preparation: The naphthalene ring is functionalized to introduce the amide group. This can be done through a series of reactions, including nitration, reduction, and acylation.
Coupling Reaction: The final step involves coupling the chlorobenzamide with the naphthalene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials, such as polymers or nanomaterials.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: A simpler compound with similar structural features but lacking the naphthalene ring.
Naphthalene Derivatives: Compounds containing the naphthalene ring but with different substituents.
Uniqueness
4-CHLORO-N-[5-(4-CHLOROBENZAMIDO)NAPHTHALEN-1-YL]BENZAMIDE is unique due to the combination of the chlorobenzamide and naphthalene moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other related compounds.
Properties
Molecular Formula |
C24H16Cl2N2O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-chloro-N-[5-[(4-chlorobenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30) |
InChI Key |
FRQGQARJSKCUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C(=C1)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.